molecular formula C9H13ClN4O B6010100 6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Cat. No.: B6010100
M. Wt: 228.68 g/mol
InChI Key: HCQKEQXCIRKPHH-UHFFFAOYSA-N
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Description

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is an organic compound with the molecular formula C9H13ClN4O and a molecular weight of 228.68 g/mol . This compound is characterized by the presence of a chloro group, a pyrimidine ring, and a tetrahydrofuran moiety, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with tetrahydrofuran-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQKEQXCIRKPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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